

# A Comprehensive Spectroscopic Analysis of Ethyl 4-methylpiperidine-4-carboxylate

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## Compound of Interest

Compound Name: Ethyl 4-methylpiperidine-4-carboxylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 4-methylpiperidine-4-carboxylate**, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

## Molecular Structure

**Ethyl 4-methylpiperidine-4-carboxylate** is a heterocyclic compound with a piperidine ring substituted at the 4-position with both a methyl group and an ethyl carboxylate group.

Chemical Formula:  $C_9H_{17}NO_2$  Molecular Weight: 171.24 g/mol CAS Number: 225240-71-1 (hydrochloride salt)

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The data is a composite of reported values for the closely related

analog, Ethyl 4-piperidinecarboxylate, and predicted values for **Ethyl 4-methylpiperidine-4-carboxylate**.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Ethyl 4-methylpiperidine-4-carboxylate** are presented below. Predictions are based on the known chemical shifts of Ethyl 4-piperidinecarboxylate and the expected influence of the additional methyl group at the C4 position.

#### $^1\text{H}$ NMR (Proton NMR) Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~ 4.15	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~ 3.0 - 3.2	Multiplet	2H	Piperidine H2 (axial)
~ 2.6 - 2.8	Multiplet	2H	Piperidine H2 (equatorial)
~ 1.8 - 2.0	Multiplet	2H	Piperidine H3 (axial)
~ 1.5 - 1.7	Multiplet	2H	Piperidine H3 (equatorial)
~ 1.25	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~ 1.15	Singlet	3H	4-CH <sub>3</sub>

#### $^{13}\text{C}$ NMR (Carbon NMR) Data

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  (77.16 ppm)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 175	C=O (Ester)
~ 60	-O-CH <sub>2</sub> -CH <sub>3</sub>
~ 45	Piperidine C4
~ 42	Piperidine C2, C6
~ 35	Piperidine C3, C5
~ 25	4-CH <sub>3</sub>
~ 14	-O-CH <sub>2</sub> -CH <sub>3</sub>

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **Ethyl 4-methylpiperidine-4-carboxylate** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Medium, Broad	N-H Stretch
2970 - 2850	Strong	C-H Stretch (Aliphatic)
~ 1730	Strong	C=O Stretch (Ester)
~ 1250	Strong	C-O Stretch (Ester)
~ 1180	Strong	C-N Stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum is based on the structure of **Ethyl 4-methylpiperidine-4-carboxylate**.

m/z	Relative Intensity	Assignment
171	Moderate	$[M]^+$ (Molecular Ion)
156	Moderate	$[M - CH_3]^+$
128	Strong	$[M - C_2H_5O]^+$
98	Strong	$[M - COOC_2H_5]^+$
56	Base Peak	Piperidine fragment

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of the sample (**Ethyl 4-methylpiperidine-4-carboxylate**).
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

### $^1H$ NMR Acquisition:

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1.0 seconds.
- Acquisition Time: 4.0 seconds.

- Spectral Width: -2 to 12 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz (or corresponding frequency for the spectrometer used).
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: 1.0-2.0 seconds.
- Spectral Width: 0 to 200 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

- Ensure the ATR crystal of the FT-IR spectrometer is clean.
- Place a single drop of the liquid sample directly onto the center of the ATR crystal.

#### FT-IR Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

#### Sample Preparation:

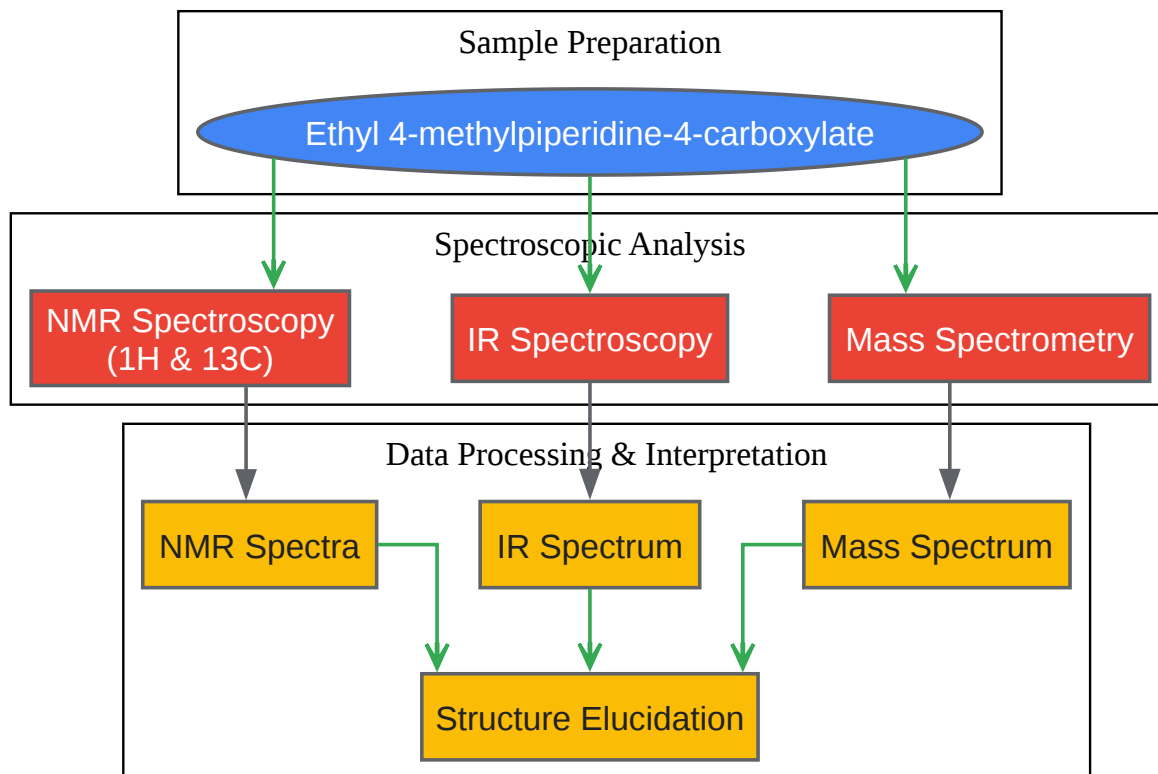
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

#### GC-MS Acquisition:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-500.

## Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the structure of **Ethyl 4-methylpiperidine-4-carboxylate** with key NMR correlations.



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Caption: Experimental workflow for the spectroscopic analysis of **Ethyl 4-methylpiperidine-4-carboxylate**.

Caption: Structure of **Ethyl 4-methylpiperidine-4-carboxylate** with key <sup>1</sup>H NMR chemical shifts.

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